molecular formula C10H13NO B183376 7-Methoxy-1,2,3,4-tetrahydroquinoline CAS No. 19500-61-9

7-Methoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B183376
CAS RN: 19500-61-9
M. Wt: 163.22 g/mol
InChI Key: WDKNRIQDGSVRBO-UHFFFAOYSA-N
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Description

7-Methoxy-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines . The process involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald–Hartwig amination .


Molecular Structure Analysis

The InChI code for 7-Methoxy-1,2,3,4-tetrahydroquinoline is 1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3 . The compound has a topological polar surface area of 21.3 Ų .


Physical And Chemical Properties Analysis

7-Methoxy-1,2,3,4-tetrahydroquinoline has a molecular weight of 163.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

  • Stereochemistry in Acid-Catalysed Disproportionation : 7-Methoxy-1,2,3,4-tetrahydroquinoline was studied for its stereochemistry during acid-catalysed disproportionation, which produced a mix of cis and trans isomers. This research contributes to the understanding of hydride transfer mechanisms in nitrogen heterocyclics (Gogte, Salama, & Tilak, 1970).

  • Behavioral Effects on Mice : Derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline were synthesized and found to transiently increase locomotor activity in mice after peripheral injection. These compounds, including 7-hydroxy and 7-hydroxy-6-methoxy derivatives, were detected in the brain and may have a physiological role (Nakagawa, Nihonmatsu, Ohta, & Hirobe, 1996).

  • Antidepressant-like Effects : A specific derivative of 7-Methoxy-1,2,3,4-tetrahydroquinoline demonstrated antidepressant-like effects in mice, acting through the L-arginine-nitric oxide-cyclic guanosine monophosphate pathway (Dhir & Kulkarni, 2011).

  • Molecular Docking Studies : Studies involving tetrahydroquinolines, including derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline, showed potential inhibitory effects on inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins (Nair et al., 2014).

  • Tubulin-Polymerization Inhibition : Derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline were studied for their potential as tubulin-polymerization inhibitors targeting the colchicine site, with significant findings in cytotoxicity and tubulin inhibition assays (Wang et al., 2014).

  • Antifungal Activity : Tetrahydroquinolines with methoxy groups, including derivatives of 7-Methoxy-1,2,3,4-tetrahydroquinoline, were found to have antifungal activity against Cladosporium cladosporoides (Gutiérrez, Carmona, Vallejos, & Astudillo, 2012).

  • Photoredox Transformation in Marine Natural Products : A study on biologically active 1,2,3,4-tetrahydroisoquinoline marine natural products described the intramolecular photoredox transformation of 7-Methoxy-1,2,3,4-tetrahydroisoquinoline derivatives (Yokoya et al., 2023).

  • Antioxidant Activity : Research on the antioxidant activities of various aromatic cyclic amine derivatives included the study of 6-methoxy-1,2,3,4-tetrahydroquinolines, showing potent antioxidant properties (Nishiyama, Suzuki, Hashiguchi, Shiotsu, & Fujioka, 2002).

  • PDE4 Inhibition : 1,2,3,4-Tetrahydroisoquinoline derivatives, including those related to 7-Methoxy-1,2,3,4-tetrahydroquinoline, were studied for their potential as PDE4 inhibitors, showing moderate to potent inhibitory activity (Liao et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKNRIQDGSVRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585674
Record name 7-Methoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-1,2,3,4-tetrahydroquinoline

CAS RN

19500-61-9
Record name 7-Methoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-methoxy-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester (52 mg, 0.20 mmol) in dichloromethane (7 ml) at 0° C. was added dropwise trifluoroacetic acid (0.23 ml, 3.01 mmol) and the reaction mixture was then stirred at room temperature for 24 h. The mixture was then made basic to pH 9 by dropwise addition of saturated aq. sodium carbonate solution. The mixture was extracted three times with a 1:1 mixture of ethyl acetate and tetrahydrofuran, the phases separated, and the organic phase dried over sodium sulphate and concentrated in vacuo to yield the title compound as a light brown oil (37 mg, 92%); MS (ISP): 164.4 ([M+H]+).
Quantity
52 mg
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

To a solution of 7-methoxyquinoline (2.0 g, 12.56 mmol) in methanol (60 ml) was added PtO2 (180 mg, 0.79 mmol). H2 (g) was introduced into above solution and the reaction was stirred overnight at room temperature and then the solids were filtered off. The organics were concentrated in vacuo to give a residue, which was purified by silica gel column chromatography with 3% ethyl acetate in petroleum ether to afford 7-methoxy-1,2,3,4-tetrahydroquinoline as a light yellow oil (1.5 g, 73%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
180 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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